1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid
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Overview
Description
1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)
Preparation Methods
The synthesis of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a hydrazine derivative with a suitable carbonyl compound, followed by cyclization and subsequent functional group modifications . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include other imidazo[1,2-b]pyrazole derivatives, which may have different substituents on the ring structure. These differences can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-13(19)11-8-15-17-7-6-16(12(11)17)14(20)21-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQZCHNWWXKFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)N1C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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